4-ethyl-5-fluoro-6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine
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Overview
Description
4-ethyl-5-fluoro-6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine is a synthetic compound characterized by a pyrimidine core, functionalized with fluorine atoms and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-fluoro-6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. Starting with a pyrimidine derivative, a series of reactions introduce the ethyl, fluoro, and pyrrolidin-1-yl groups:
Alkylation: Introducing the ethyl group via alkylation.
Fluorination: Adding fluorine atoms using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Pyrrolidine Substitution: Attaching the pyrrolidine moiety through nucleophilic substitution.
Industrial Production Methods
Industrial-scale production follows optimized routes for efficiency and yield. Key considerations include:
Reagent Purity: High-purity reagents ensure product consistency.
Reaction Monitoring: In-process controls like HPLC (high-performance liquid chromatography) track reaction progress.
Scalability: Methods must adapt to larger volumes without compromising quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation at various sites, especially the ethyl group, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions might target the pyrimidine ring or fluoro groups, albeit less common.
Substitution: Particularly nucleophilic substitution, where fluoro groups act as leaving entities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) under reflux conditions enhance reaction efficiency.
Major Products
Oxidation generally yields oxidized derivatives like ketones. Substitution reactions could replace fluorine atoms with nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for the creation of more complex molecules, aiding in the development of new materials and catalysts.
Biology and Medicine
Potential applications in medicinal chemistry involve its role as a lead compound in drug design. The fluoro groups and pyrimidine ring provide stability and activity against biological targets, potentially inhibiting enzymes or modulating receptor activity.
Industry
In materials science, fluorinated compounds often feature in the development of high-performance polymers and coatings, leveraging their chemical resistance and durability.
Mechanism of Action
4-ethyl-5-fluoro-6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine exerts its effects through interactions at the molecular level:
Molecular Targets: May target enzymes or receptors, inhibiting their activity via competitive binding.
Pathways Involved: Common pathways include signal transduction or metabolic inhibition, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-5-fluoro-pyrimidine: Shares the pyrimidine and ethyl groups but lacks the complex fluorinated pyrrolidine structure.
5-fluorouracil: A well-known chemotherapeutic agent, featuring simpler fluoro substitution on a pyrimidine ring.
Uniqueness
What sets 4-ethyl-5-fluoro-6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine apart is its multi-functionalization, combining ethyl, fluoro, and pyrrolidin-1-yl groups in a single molecule, offering unique reactivity and application potential.
Properties
IUPAC Name |
4-ethyl-5-fluoro-6-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O/c1-2-13-15(18)16(21-10-20-13)22-6-5-11(8-22)9-23-14-4-3-12(17)7-19-14/h3-4,7,10-11H,2,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVXQKLNUFGTHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCC(C2)COC3=NC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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